4,8-Cyclododecadien-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

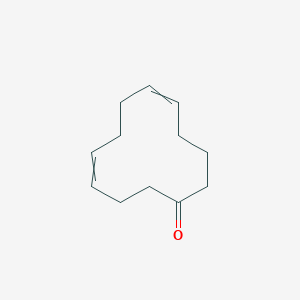

4,8-Cyclododecadien-1-one (CAS: 65763-18-0 for the cis,trans isomer) is a cyclic ketone with the molecular formula C₁₂H₁₈O and a molecular weight of 178.27 g/mol. Its structure features a 12-membered carbon ring containing two conjugated double bonds (4,8-positions) and a ketone group at position 1 . This compound is primarily utilized in the fragrance industry due to its musky and earthy scent profile, and it serves as a critical intermediate in synthesizing cyclododecanol (CDOL) and cyclododecanone (CDON), which are precursors to 1,10-decanedicarboxylic acid (DDDA) and laurolactam—key components in nylon production .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 4,8-cyclododecadien-1-one?

Synthesis typically involves cyclization reactions of dodecadiene precursors under controlled catalytic conditions (e.g., acid-catalyzed intramolecular aldol condensation). Characterization requires multi-modal analysis:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm cyclic structure and ketone functionality.

- Mass spectrometry (LC-MS/GC-MS) for molecular weight validation and fragmentation pattern analysis.

- FT-IR to identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). Experimental protocols must include purity validation (HPLC ≥95%) and replicate trials to ensure reproducibility .

Q. How can researchers assess the aquatic toxicity of this compound in laboratory settings?

Standardized ecotoxicological assays include:

- Daphnia magna acute immobilization tests (OECD 202), with EC₅₀ values reported at 22.8 mg/L for water fleas .

- Algal growth inhibition tests (OECD 201) to evaluate chronic effects on primary producers. Data should be contextualized with environmental fate studies (e.g., biodegradation half-life, bioaccumulation potential) to model ecosystem risks .

Q. What are the critical parameters for handling and storing this compound to ensure experimental integrity?

- Storage : Under inert gas (argon) at –20°C to prevent oxidation.

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, respirators) to avoid dermal/oral exposure.

- Waste disposal : Collect in sealed containers for incineration; avoid aqueous release due to chronic aquatic toxicity .

Advanced Research Questions

Q. How can conflicting data on the compound’s toxicity be resolved?

Discrepancies in toxicity values (e.g., EC₅₀ variations between studies) may arise from:

- Test organism variability (e.g., Daphnia magna vs. other species).

- Experimental conditions (pH, temperature, dissolved oxygen). Mitigation strategies:

- Meta-analysis of existing data to identify outliers.

- Dose-response modeling with Bayesian statistics to quantify uncertainty.

- Inter-laboratory validation using standardized protocols .

Q. What mechanistic insights can be gained from studying the compound’s stability under varying pH and temperature?

Advanced experimental design:

- Kinetic studies : Monitor degradation rates via HPLC under controlled pH (2–12) and temperature (25–60°C).

- Degradation product identification : Use high-resolution MS/MS and isotopic labeling to trace reaction pathways.

- Computational modeling : DFT calculations to predict thermodynamic stability and reactive intermediates. Such studies clarify environmental persistence and inform safe handling protocols .

Q. How does the compound’s conformational flexibility influence its reactivity in catalytic systems?

Methodological approach:

- X-ray crystallography or molecular dynamics simulations to map low-energy conformers.

- Kinetic isotope effects (KIE) to probe transition states in ketone-mediated reactions.

- Steric/electronic parameterization (Taft constants, Hammett plots) to correlate structure with reactivity. Findings guide catalyst design for selective functionalization .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?

| Parameter | Reported Value A | Reported Value B | Likely Source of Discrepancy |

|---|---|---|---|

| Melting Point | 60°C | 65°C | Polymorphism or impurity gradients. |

| Water Solubility | 0.5 mg/L | 2.1 mg/L | Measurement method (shake-flask vs. column elution). |

| Resolution steps: |

- Purity reassessment via DSC (melting range analysis).

- Standardized solubility testing (OECD 105 guidelines) .

Q. Methodological Best Practices

Q. What statistical frameworks are optimal for analyzing dose-response relationships in toxicity studies?

- Probit/logit regression for EC₅₀/LC₅₀ calculations.

- Bootstrap resampling to estimate confidence intervals.

- ANOVA with post-hoc tests (Tukey HSD) for multi-group comparisons. Software tools: R (drc package), GraphPad Prism .

Q. How can researchers validate the absence of synthetic byproducts in this compound batches?

- LC-MS/MS with MRM to detect trace impurities.

- 2D NMR (COSY, HSQC) to confirm absence of unanticipated stereoisomers.

- SPE purification followed by elemental analysis (C, H, O) .

Q. Ethical and Reproducibility Considerations

Q. What steps ensure compliance with ethical guidelines in ecotoxicology studies?

Comparison with Similar Compounds

The structural and functional uniqueness of 4,8-Cyclododecadien-1-one distinguishes it from related cyclododecane derivatives. Below is a detailed comparison:

Structural and Functional Group Analysis

Table 1: Molecular and Functional Group Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₂H₁₈O | 178.27 | Ketone, Two conjugated double bonds | 12-membered ring with unsaturation |

| Cyclododecane | C₁₂H₂₄ | 168.32 | Fully saturated hydrocarbon | 12-membered ring, no functional groups |

| Cyclododecanone | C₁₂H₂₂O | 182.30 | Ketone | Saturated 12-membered ring |

| 1,4,7,10-Tetraazacyclododecane | C₈H₂₀N₄ | 172.27 | Four amine groups | 12-membered nitrogen macrocycle |

Key Observations :

- Cyclododecane lacks functional groups, making it chemically inert compared to this compound, which is reactive due to its ketone and diene moieties .

- Cyclododecanone shares the ketone group but lacks double bonds, reducing its utility in fragrance applications .

- 1,4,7,10-Tetraazacyclododecane is nitrogen-rich, enabling metal coordination, unlike the oxygen-centric reactivity of this compound .

Table 2: Application and Hazard Comparison

Key Observations :

- This compound exhibits higher aquatic toxicity (EC₅₀ = 22.8 mg/L) compared to another cyclododecane derivative (EC₅₀ = 61.56 mg/L), necessitating stringent environmental safety protocols .

Properties

CAS No. |

15229-79-5 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

cyclododeca-4,8-dien-1-one |

InChI |

InChI=1S/C12H18O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h2,4-5,7H,1,3,6,8-11H2 |

InChI Key |

AZSAUMXEXMBZBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC=CCCC(=O)C1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.